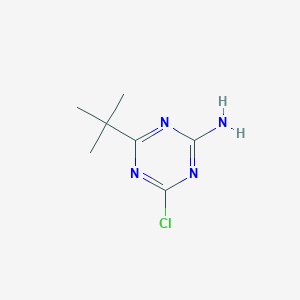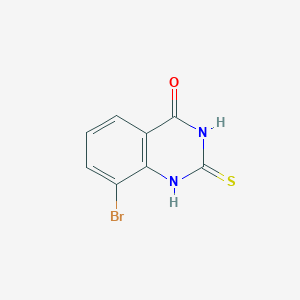
Boc-l-thr(alloc)-oh dcha
Overview
Description
Molecular Structure Analysis
The molecular structure of “Boc-l-thr(alloc)-oh dcha” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Scientific Research Applications
1. Peptide Synthesis and Modification
Boc-l-thr(alloc)-oh dcha is commonly used in peptide synthesis and modification processes. In a study by Yamashiro and Blake (2009), methods for preparing protected peptide thiol acids were developed, utilizing various coupling agents including dicyclohexylcarbodiimide (DCC) for effective peptide synthesis. This demonstrates the utility of this compound in peptide coupling and synthesis processes (Yamashiro & Blake, 2009).
2. Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound is used for the Nα protection of amino acids. Thieriet et al. (1997) highlighted the use of Alloc group in SPPS, which offers an alternative to Boc and Fmoc protecting groups. This study suggests the importance of this compound in facilitating orthogonal protection strategies in peptide chemistry (Thieriet et al., 1997).
3. Introduction of Protecting Groups in Peptide Chemistry
Khattab et al. (2010) explored the use of Fmoc and Alloc protecting groups as alternatives to classical Boc protection in peptide chemistry. The study describes the preparation of Fmoc/Alloc-amino acids using new Fmoc/Alloc-oxime reagents, emphasizing the role of this compound in enabling efficient peptide synthesis with minimal side reactions (Khattab et al., 2010).
4. Neurokinin A Antagonists Synthesis
In the field of neuropharmacology, Rovero et al. (2009) used this compound in the solid-phase synthesis of neurokinin A antagonists. The study compared the Boc and Fmoc methods, indicating the significance of this compound in synthesizing peptides containing hydrophobic amino acids, which are crucial in the development of specific antagonists (Rovero, Quartara, & Fabbri, 2009).
Mechanism of Action
The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis. It’s commonly used for the protection of amines, particularly in the synthesis of peptides . The Boc group can be added to an amine under basic conditions, and it can be removed (deprotected) using acid . This allows chemists to selectively manipulate specific parts of a molecule without affecting the amine group .
The Boc group is stable under a variety of conditions, and it can withstand most organic reactions . It can be removed under acidic conditions, which allows for the selective deprotection of the amine . This property is particularly useful in peptide synthesis, where protecting groups are used to prevent unwanted side reactions .
In terms of the environment of action, the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive groups . For example, the Boc group can be removed under acidic conditions, so a low pH would promote deprotection .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLCUXWCSXSPC-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)


![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)





